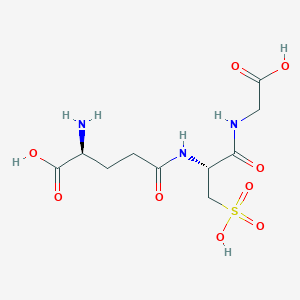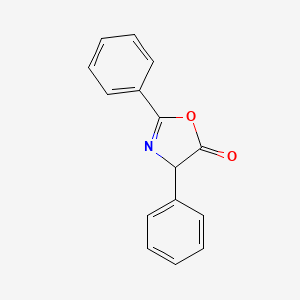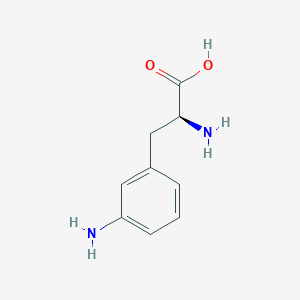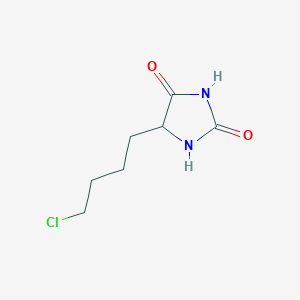
2,6-Dichlor-1,5-Naphthyridin
Übersicht
Beschreibung
2,6-Dichloro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at different positions
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-1,5-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Wirkmechanismus
Target of Action
It is known that 1,5-naphthyridine derivatives, a group to which 2,6-dichloro-1,5-naphthyridine belongs, exhibit a great variety of biological activities
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that 2,6-Dichloro-1,5-naphthyridine may interact with its targets through similar chemical reactions.
Biochemical Pathways
1,5-naphthyridine derivatives are known to exhibit a great variety of biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
1,5-naphthyridine derivatives are known to exhibit a great variety of biological activities , suggesting that they may have diverse molecular and cellular effects
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c This suggests that temperature and atmospheric conditions may affect the stability of 2,6-Dichloro-1,5-naphthyridine
Biochemische Analyse
Biochemical Properties
2,6-Dichloro-1,5-naphthyridine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative and reductive processes. For instance, it can form complexes with metal ions, which can then participate in catalytic reactions. The nature of these interactions often involves the coordination of the nitrogen atoms in the naphthyridine ring with metal ions, leading to the formation of stable complexes .
Cellular Effects
The effects of 2,6-Dichloro-1,5-naphthyridine on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 2,6-Dichloro-1,5-naphthyridine can modulate the activity of signaling proteins, leading to changes in downstream gene expression. Additionally, it may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites .
Molecular Mechanism
At the molecular level, 2,6-Dichloro-1,5-naphthyridine exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target enzyme, leading to changes in cellular function. For instance, 2,6-Dichloro-1,5-naphthyridine may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2,6-Dichloro-1,5-naphthyridine can change over time in laboratory settings. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2,6-Dichloro-1,5-naphthyridine may undergo degradation, leading to the formation of degradation products that could have different biological activities. Long-term studies in in vitro and in vivo settings have shown that the effects of this compound on cellular function can vary, with some effects becoming more pronounced or diminishing over time .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-1,5-naphthyridine in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression in a controlled manner. At higher doses, 2,6-Dichloro-1,5-naphthyridine can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s effects become significantly more pronounced beyond a certain dosage .
Metabolic Pathways
2,6-Dichloro-1,5-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidative and reductive pathways, leading to the formation of metabolites that may have different biological activities. The interaction of 2,6-Dichloro-1,5-naphthyridine with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, 2,6-Dichloro-1,5-naphthyridine is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 2,6-Dichloro-1,5-naphthyridine can influence its biological activity, as its localization within certain tissues or organelles may enhance or inhibit its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 2,6-Dichloro-1,5-naphthyridine is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, 2,6-Dichloro-1,5-naphthyridine may be localized to the nucleus, where it can interact with DNA or transcription factors to influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-1,5-naphthyridine typically involves the chlorination of 1,5-naphthyridine derivatives. One common method is the reaction of 1,5-naphthyridine-2(1H)-one with phosphorus oxychloride, which results in the formation of 2-chloro-1,5-naphthyridine. Further chlorination at the 6-position can be achieved using reagents like phosphorus pentachloride or thionyl chloride .
Industrial Production Methods: Industrial production methods for 2,6-Dichloro-1,5-naphthyridine often involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dichloro-1,5-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine oxides or reduction to form dihydronaphthyridines.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex naphthyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium or nickel catalysts are often employed.
Major Products Formed:
- Substituted naphthyridines
- Naphthyridine oxides
- Dihydronaphthyridines
- Complex naphthyridine derivatives
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-1,5-naphthyridine
- 6-Chloro-1,5-naphthyridine
- 2,6-Dimethyl-1,5-naphthyridine
Comparison:
- 2,6-Dichloro-1,5-naphthyridine vs. 2-Chloro-1,5-naphthyridine: The presence of an additional chlorine atom at the 6-position in 2,6-Dichloro-1,5-naphthyridine enhances its reactivity towards nucleophiles.
- 2,6-Dichloro-1,5-naphthyridine vs. 6-Chloro-1,5-naphthyridine: The chlorine atom at the 2-position in 2,6-Dichloro-1,5-naphthyridine provides additional sites for substitution reactions.
- 2,6-Dichloro-1,5-naphthyridine vs. 2,6-Dimethyl-1,5-naphthyridine: The chlorine atoms in 2,6-Dichloro-1,5-naphthyridine make it more reactive compared to the methyl groups in 2,6-Dimethyl-1,5-naphthyridine .
Eigenschaften
IUPAC Name |
2,6-dichloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQKLOANTBSSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345879 | |
| Record name | 2,6-Dichloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27017-66-9 | |
| Record name | 2,6-Dichloro-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27017-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2,6-Dichloro-1,5-naphthyridine in materials science?
A1: 2,6-Dichloro-1,5-naphthyridine serves as a crucial monomer in synthesizing poly(1,5-naphthyridine-2,6-diyl) [, , ]. This polymer exhibits intriguing properties such as a highly extended π-conjugation system and strong electron-accepting characteristics, making it a promising material for electronic applications.
Q2: What synthetic methods are commonly employed to prepare 2,6-Dichloro-1,5-naphthyridine?
A2: While previous literature reports regarding the synthesis of 2,6-Dichloro-1,5-naphthyridine required clarification [], its use as a precursor for polymerization reactions is well documented. These reactions often involve dehalogenation polycondensations utilizing nickel complexes, either chemically or electrochemically [, ].
Q3: How do the properties of poly(1,5-naphthyridine-2,6-diyl) compare to similar polymers like poly(quinoline-2,6-diyl) or poly(quinoxaline-2,6-diyl)?
A3: Poly(1,5-naphthyridine-2,6-diyl) exhibits a longer effective π-conjugation system and stronger electron-accepting properties than its counterparts like poly(quinoline-2,6-diyl) and poly(quinoxaline-2,6-diyl) [, ]. This difference arises from the presence of imine nitrogen atoms in the 1,5-naphthyridine ring, influencing the polymer's electronic structure.
Q4: How does the electrochemical reduction of poly(1,5-naphthyridine-2,6-diyl) differ from other poly(naphthalene-2,6-diyl)-type polymers?
A4: Poly(1,5-naphthyridine-2,6-diyl) undergoes electrochemical reduction at a significantly lower potential (E° = -1.79 V vs Ag/Ag+) compared to other poly(naphthalene-2,6-diyl)-type polymers []. This characteristic highlights its strong electron-accepting nature and potential for applications requiring efficient electron transfer processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















